molecular formula C21H22N2O3 B4922911 2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione CAS No. 6013-42-9

2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B4922911
CAS No.: 6013-42-9
M. Wt: 350.4 g/mol
InChI Key: OVDHZHUNEIXCAJ-UHFFFAOYSA-N
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Description

2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione (CAS: 326907-86-2) is a heterocyclic organic compound with the molecular formula C₂₂H₂₄N₂O₃ and an average molecular weight of 364.445 g/mol . Its structure features a benzo[de]isoquinoline-1,3-dione core fused with a butyl chain terminating in a 4-oxo-4-piperidin-1-yl group. This compound is classified under the isoquinoline-1,3-dione derivatives, a scaffold known for diverse biological activities, including enzyme inhibition and anticancer properties .

Properties

IUPAC Name

2-(4-oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-18(22-12-2-1-3-13-22)11-6-14-23-20(25)16-9-4-7-15-8-5-10-17(19(15)16)21(23)26/h4-5,7-10H,1-3,6,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDHZHUNEIXCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387089
Record name 2-(4-oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6013-42-9
Record name 2-(4-oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether, followed by recrystallization to purify the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include ethylenediamine, hydrazine, and various oxidizing and reducing agents. The reaction conditions may involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include imines, amines, thioureas, and hydrazones

Scientific Research Applications

2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a chemosensor, detecting anions through mechanisms such as photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) . These interactions are crucial for its effectiveness in various applications, including fluorescence and colorimetric sensing.

Comparison with Similar Compounds

Key Structural Features :

  • Benzo[de]isoquinoline-1,3-dione core: A planar aromatic system with electron-deficient properties, enabling π-π stacking and charge-transfer interactions.
  • 4-Oxo-4-piperidin-1-ylbutyl side chain : Enhances solubility and modulates interactions with biological targets via the piperidine nitrogen and ketone oxygen.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural analogs and their key differences:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Reference
2-(4-Oxo-4-piperidin-1-ylbutyl)benzo[de]isoquinoline-1,3-dione Benzo[de]isoquinoline core + 4-piperidinylbutyl-oxo chain 364.45 Under investigation (potential enzyme inhibition)
2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione Adamantane + piperidine + benzo[de]isoquinoline ~500 (estimated) Antimalarial (IC₅₀: 0.12 µM vs. Plasmodium)
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)-N-(4-sulfamoylphenyl)hexanamide Sulfamoylphenyl + hexanamide linker 457.5 Enhanced bioactivity (therapeutic applications)
2-[2-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethyl]isoindoline-1,3-dione Thiophene + cyclopropane + piperazine 423.49 Anticancer (specific targets uncharacterized)

Key Observations :

  • Adamantane derivatives (e.g., ) exhibit higher molecular weights and enhanced antimalarial activity due to hydrophobic adamantane interactions with parasitic membranes.
  • Sulfamoylphenyl analogs (e.g., ) demonstrate improved solubility and target affinity, attributed to the sulfonamide group’s hydrogen-bonding capacity.

Enzyme Inhibition

  • Target Compound: Preliminary studies suggest inhibition of ubiquitin-specific protease 2 (USP2), a deubiquitinating enzyme linked to cancer progression. Similar isoquinoline-1,3-dione derivatives inhibit USP2 with IC₅₀ values as low as 250 nM .

Anticancer Potential

  • Piperazine-containing analogs (e.g., ) exhibit cytotoxicity against cancer cell lines, likely due to dual targeting of DNA and enzyme pathways.

Electronic and Physicochemical Properties

The 4-oxo-piperidinylbutyl chain likely reduces electron deficiency compared to adamantane or sulfamoyl substituents, moderating charge-transfer interactions.

Solubility and Stability :

  • The target compound’s logP (estimated 2.8) is lower than adamantane derivatives (logP ~4.5), favoring aqueous solubility.
  • Piperidine’s basicity (pKa ~10) enhances protonation in acidic environments (e.g., tumor microregions), improving bioavailability .

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